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Compound of Interest

Compound Name: 2,2'-Dipyridyl N,N'-dioxide

Cat. No.: B1265716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of 2,2'-Dipyridyl
N,N'-dioxide, a molecule of significant interest in coordination chemistry and materials science.

The following sections detail the crystallographic data, molecular geometry, and the

experimental protocols utilized for its synthesis and structural determination.

Crystallographic Data
The crystal structure of 2,2'-Dipyridyl N,N'-dioxide has been determined by single-crystal X-

ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of

the key crystallographic data is presented in Table 1.
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Table 1: Crystal Data and Structure

Refinement for 2,2'-Dipyridyl N,N'-dioxide

Empirical formula C₁₀H₈N₂O₂

Formula weight 188.18

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 8.893(2) Å

b = 7.938(2) Å

c = 12.334(3) Å

α = 90°

β = 108.58(3)°

γ = 90°

Volume 825.8(4) Å³

Z 4

Density (calculated) 1.513 Mg/m³

Absorption coefficient 0.114 mm⁻¹

F(000) 392

Crystal size 0.40 x 0.20 x 0.10 mm

Theta range for data collection 2.98 to 24.99°

Index ranges -10<=h<=10, 0<=k<=9, 0<=l<=14

Reflections collected 1545

Independent reflections 1448 [R(int) = 0.0264]

Completeness to theta = 24.99° 99.8 %
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Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1448 / 0 / 127

Goodness-of-fit on F² 1.053

Final R indices [I>2sigma(I)] R1 = 0.0416, wR2 = 0.1132

R indices (all data) R1 = 0.0571, wR2 = 0.1235

Largest diff. peak and hole 0.199 and -0.201 e.Å⁻³

Molecular Geometry
The molecular structure of 2,2'-Dipyridyl N,N'-dioxide consists of two pyridine N-oxide rings

linked by a C-C bond. The key bond lengths and angles are summarized in Tables 2 and 3,

respectively.

Table 2: Selected Bond Lengths (Å)

N(1)-O(1) 1.328(2)

N(2)-O(2) 1.326(2)

C(2)-C(2') 1.481(3)

N(1)-C(2) 1.359(3)

N(1)-C(6) 1.348(3)

N(2)-C(2') 1.361(3)

N(2)-C(6') 1.346(3)
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Table 3: Selected Bond Angles (°)

O(1)-N(1)-C(2) 119.5(2)

O(1)-N(1)-C(6) 119.3(2)

O(2)-N(2)-C(2') 119.4(2)

O(2)-N(2)-C(6') 119.5(2)

N(1)-C(2)-C(2') 116.1(2)

N(2)-C(2')-C(2) 116.0(2)

Experimental Protocols
Synthesis of 2,2'-Dipyridyl N,N'-dioxide
The synthesis of 2,2'-Dipyridyl N,N'-dioxide is typically achieved through the oxidation of 2,2'-

bipyridine. A general procedure is as follows:

Dissolution: 2,2'-bipyridine is dissolved in a suitable solvent, such as glacial acetic acid.

Oxidation: An oxidizing agent, commonly hydrogen peroxide (30% aqueous solution), is

added dropwise to the solution while stirring. The reaction mixture is then heated, for

example, at 70-80 °C for several hours.

Work-up: After the reaction is complete, the mixture is cooled, and the excess solvent is

removed under reduced pressure. The residue is then neutralized with a base, such as

sodium carbonate, and the product is extracted with an organic solvent like chloroform.

Purification: The crude product is purified by recrystallization from a suitable solvent system,

such as ethanol-water, to yield pure 2,2'-Dipyridyl N,N'-dioxide as a white crystalline solid.

Crystallization
Single crystals of 2,2'-Dipyridyl N,N'-dioxide suitable for X-ray diffraction were grown by slow

evaporation of a solution of the compound in a suitable solvent, such as ethanol, at room

temperature.
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X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality was mounted on a goniometer head. X-ray

diffraction data were collected on a diffractometer equipped with a graphite-monochromated

Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 293(2) K. The structure was solved

by direct methods and refined by full-matrix least-squares on F² using the SHELXL-97 software

package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model.

Experimental Workflow
The overall workflow from the synthesis of the compound to the final crystal structure analysis

is depicted in the following diagram:
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To cite this document: BenchChem. [Crystal Structure Analysis of 2,2'-Dipyridyl N,N'-dioxide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265716#crystal-structure-analysis-of-2-2-dipyridyl-
n-n-dioxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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